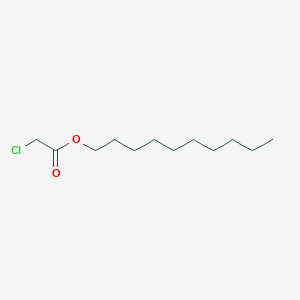

Decyl 2-chloroacetate

Description

Contextualization within Ester Chemistry and Halogenated Organic Compounds

Decyl 2-chloroacetate, with the chemical formula C12H23ClO2, is structurally an ester of chloroacetic acid and decanol (B1663958). chemsrc.comuni.lu As an ester, it contains the characteristic -COO- functional group, which links the decyl group (a ten-carbon alkyl chain) to the chloroacetate (B1199739) moiety. The presence of the long decyl chain imparts significant hydrophobicity to the molecule.

Simultaneously, it is classified as a halogenated organic compound due to the chlorine atom attached to the alpha-carbon of the acetate (B1210297) group. wikipedia.org This chlorine atom is a key feature, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Significance as a Synthetic Intermediate and Building Block in Advanced Chemical Transformations

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The reactive C-Cl bond allows for a variety of nucleophilic substitution reactions, enabling the introduction of the decyl oxycarbonylmethyl group into other molecules. wikipedia.org

One notable application is in the synthesis of gemini (B1671429) cationic surfactants, which are compounds with two surfactant molecules linked by a spacer. rasayanjournal.co.in For instance, this compound is used to alkylate tertiary amines, a key step in forming these dimeric surfactants. rasayanjournal.co.inresearchgate.net These surfactants have applications in medicinal, agricultural, and industrial fields due to their solubility, foaming properties, and low critical micelle concentration. rasayanjournal.co.in

The compound is also utilized in the preparation of long-chain alkyl betainates, which are cationic amphiphilic compounds with antimicrobial activity. scispace.com The synthesis involves the reaction of this compound with trimethylamine. scispace.com

Historical Development and Evolution of Research on Chloroacetate Esters

The study of chloroacetic acid and its derivatives dates back to the mid-19th century. smolecule.comchemcess.com French and German chemists first prepared chloroacetic acid through the chlorination of acetic acid. smolecule.com Early research focused on esterification methods, leading to the development of various chloroacetate esters as valuable intermediates in the 20th century. smolecule.com

The synthesis of chloroacetate esters can be achieved through several methods, including the esterification of chloroacetic acid with the corresponding alcohol or the acylation of the alcohol with chloroacetyl chloride. rasayanjournal.co.inscispace.com For this compound, one optimized method involves the esterification of chloroacetic acid with n-decanol using a p-toluenesulfonic acid (TsOH) catalyst in a xylene solvent, achieving a high yield. rasayanjournal.co.inresearchgate.net Another common method is the reaction of decan-1-ol with chloroacetyl chloride. scispace.com

The reactivity of the α-chloro ester functionality has been a subject of extensive study. The chlorine atom acts as a good leaving group in substitution reactions. smolecule.com The development of nickel-catalyzed asymmetric cross-coupling reactions has further expanded the utility of α-chloro esters, allowing for the synthesis of chiral α-aryl esters, which are important building blocks in pharmaceuticals. rsc.org

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H23ClO2 | chemsrc.comuni.lu |

| Molecular Weight | 234.76 g/mol | chemsrc.com |

| CAS Number | 6974-05-6 | chemsrc.com |

| Density | 0.972 g/cm³ | chemsrc.com |

| Boiling Point | 274.5 °C at 760 mmHg | chemsrc.com |

| Flash Point | 147.2 °C | chemsrc.com |

| Refractive Index | 1.444 | chemsrc.com |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

decyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAYVQKPZABXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281788 | |

| Record name | decyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-05-6 | |

| Record name | NSC23052 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | decyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization Strategies for Decyl 2 Chloroacetate

Esterification Pathways for the Formation of Decyl 2-chloroacetate

The fundamental mechanism begins with the protonation of the carbonyl oxygen of chloroacetic acid by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of decanol (B1663958). p-toluenesulfonicacid-ptbba.com This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com Due to the reversible nature of the reaction, the removal of water as it is formed is a common strategy to achieve high yields. chemistrysteps.com

Brønsted acids are traditional and effective catalysts for esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used due to their strong acidity and ability to protonate the carboxylic acid effectively. researchgate.netresearchgate.net

Sulfuric Acid (H₂SO₄): As a strong mineral acid, sulfuric acid is a powerful catalyst for this reaction. researchgate.net However, its high corrosivity (B1173158) and the potential for side reactions, such as dehydration of the alcohol or charring, can be drawbacks. rsc.org

p-Toluenesulfonic Acid (PTSA): PTSA is a strong organic acid that is solid at room temperature, making it easier to handle than sulfuric acid. ipros.com It is highly soluble in many organic solvents and is considered an ideal catalyst as it dissolves well in the raw materials. p-toluenesulfonicacid-ptbba.comipros.com Its conjugate base is a poor nucleophile, which minimizes side reactions. ipros.com PTSA has been shown to be effective in catalyzing the esterification of various carboxylic acids and alcohols, achieving good yields. researchgate.netsemanticscholar.org In reactions involving long-chain alcohols, PTSA facilitates the continuous removal of water through azeotropic distillation with a solvent like toluene, driving the reaction to completion. ajgreenchem.com

Table 1: Overview of Brønsted Acid Catalysts in Analogous Esterification Reactions

| Catalyst | Reactants | Key Features | Typical Conditions |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Carboxylic Acids & Alcohols | Strong acid, highly effective but corrosive. Can cause side reactions. researchgate.netrsc.org | Reflux temperature. chemistrysteps.com |

| p-Toluenesulfonic Acid (PTSA) | Carboxylic Acids & Long-Chain Alcohols | Solid, strong organic acid, easy to handle, good solubility in organic solvents. researchgate.netipros.com | Reflux with azeotropic removal of water (e.g., with toluene). ajgreenchem.com |

Lewis acids offer an alternative catalytic pathway by activating the carbonyl group of the carboxylic acid. Recent advancements have focused on developing water-tolerant Lewis acids, which are particularly advantageous in dehydrative reactions like esterification.

One notable example is Lanthanum Dodecyl Sulfate (B86663) (LDDS) , which has proven to be a highly effective and environmentally benign catalyst for the synthesis of isopropyl chloroacetate (B1199739), a compound structurally similar to this compound. scielo.briaea.org LDDS is considered a water-tolerant Lewis acid, and its catalytic activity is nearly equivalent to that of strong Brønsted acids. scielo.brresearchgate.net A key advantage is its reusability; after the reaction, the catalyst can be recovered by simple filtration and reused without significant loss of activity. scielo.br In the synthesis of isopropyl chloroacetate, a conversion of 98.3% was achieved using LDDS. scielo.brscielo.br

Table 2: Research Findings for LDDS-Catalyzed Synthesis of Isopropyl Chloroacetate scielo.briaea.org

| Parameter | Condition |

|---|---|

| Catalyst | Lanthanum Dodecyl Sulfate (LDDS) |

| Reactants | Chloroacetic Acid & Isopropanol (B130326) |

| Molar Ratio (Alcohol:Acid) | 1.2:1 |

| Catalyst Amount (% of acid) | 1.0% |

| Reaction Time | 2.5 hours |

| Water-Carrying Agent | 5 mL Cyclohexane (B81311) |

| Temperature | Reflux |

| Esterification Conversion | 98.3% |

Ionic liquids (ILs) are gaining attention as "green" catalysts and reaction media due to their low vapor pressure, thermal stability, and tunable properties. rsc.orgscispace.com Brønsted acidic ILs, which incorporate a sulfonic acid group, have been successfully used as catalysts for Fischer esterification. rsc.org

A study on the synthesis of chloroacetate esters employed a series of polyoxometalate-based ionic liquids (POM-ILs) with sulfonic acid groups. rsc.orgrsc.org The catalyst, [TEAPS]₅PW₁₀V₂O₄₀, demonstrated the highest activity in the esterification of chloroacetic acid and n-amyl alcohol, achieving an esterification rate of 98.75%. rsc.orgrsc.org A unique feature of this catalyst is its thermoregulated property; it forms a homogeneous mixture with the reactants at the reaction temperature but precipitates out upon cooling, allowing for easy separation and recycling. rsc.org

Surfactant-type catalysts, such as Lanthanum Dodecyl Sulfate (LDDS) mentioned previously, also play a crucial role. scielo.br Another example is sodium dodecyl sulfate (SDS), which has been used to catalyze the synthesis of ethyl chloroacetate with a yield of 97.1%. researchgate.net SDS can hydrolyze under acidic conditions to form sodium hydrosulfate, which acts as the Brønsted acid catalyst, while also reducing interfacial tension between reactants. researchgate.net

Table 3: Performance of an Ionic Liquid Catalyst in n-Amyl Chloroacetate Synthesis rsc.orgrsc.org

| Parameter | Condition |

|---|---|

| Catalyst | [TEAPS]₅PW₁₀V₂O₄₀ |

| Reactants | Chloroacetic Acid & n-Amyl Alcohol |

| Molar Ratio (Alcohol:Acid) | 1.2:1 |

| Catalyst Amount | 0.2 g |

| Water Carrier | 10 mL |

| Temperature | 140 °C |

| Esterification Rate | 98.75% |

To maximize the yield and selectivity of this compound, several reaction parameters must be carefully optimized.

Molar Ratio of Reactants: As esterification is an equilibrium process, using an excess of one reactant (typically the less expensive one, decanol) can shift the equilibrium to favor product formation, in accordance with Le Châtelier's principle. chemistrysteps.com Studies on analogous chloroacetate syntheses have found that a slight excess of the alcohol (e.g., a 1.2:1 alcohol-to-acid molar ratio) is optimal. scielo.brresearchgate.net

Catalyst Concentration: The amount of catalyst affects the reaction rate. For the synthesis of isopropyl chloroacetate with LDDS, a catalyst loading of 1.0 mol% relative to the chloroacetic acid was found to be optimal. scielo.br

Temperature: Esterification reactions are generally performed at elevated temperatures, often at the reflux temperature of the solvent or alcohol, to increase the reaction rate. scielo.br

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or completion. For chloroacetate syntheses, optimal times are often in the range of 2.5 hours. scielo.brresearchgate.net

Water Removal: The continuous removal of the water byproduct is one of the most critical factors for achieving high conversion. This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a water-immiscible solvent such as toluene, benzene, or cyclohexane. ajgreenchem.comresearchgate.net Cyclohexane has been shown to be an effective water-carrying agent in related syntheses. scielo.brresearchgate.net

Table 4: Impact of Reaction Parameters on Chloroacetate Esterification (Based on Analogous Syntheses)

| Parameter | Condition/Variable | Observed Effect | Reference |

|---|---|---|---|

| Molar Ratio (Alcohol:Acid) | Increased from 1:1 to 1.2:1 | Increased conversion rate. | scielo.br |

| Catalyst Amount | Optimal at 1.0 mol% | Sufficient for high catalytic activity without unnecessary cost. | scielo.br |

| Water-Carrying Agent | Cyclohexane, Toluene, Benzene | Effectively removes water, driving the reaction forward. Cyclohexane is a preferred choice. | researchgate.net |

| Reaction Time | 2.5 hours | Achieved high conversion (98.3%) in the LDDS-catalyzed synthesis of isopropyl chloroacetate. | scielo.br |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Influence of Solvent Systems and Their Polarities

The choice of solvent plays a pivotal role in the synthesis of chloroacetate esters. While some syntheses can be performed without a solvent, the use of a water-carrying agent or an appropriate solvent system is common to drive the reaction equilibrium towards the product by removing water, a byproduct of esterification.

In analogous esterification reactions, such as the synthesis of isopropyl chloroacetate, various water-carrying agents have been investigated. Cyclohexane is often employed to facilitate the removal of water from the reaction mixture. scielo.br The polarity of the solvent can influence the reaction rate and yield. For reactions involving nucleophilic substitution, polar aprotic solvents may be utilized to enhance the reaction rate. However, for Fischer esterification, a non-polar solvent that forms an azeotrope with water is typically preferred.

Determination of Optimal Molar Ratios of Reactants

The stoichiometry of the reactants, specifically the molar ratio of decanol to the chloroacetylating agent (such as chloroacetic acid or chloroacetyl chloride), is a critical factor in maximizing the yield of this compound. An excess of one reactant is often used to shift the reaction equilibrium.

In the synthesis of similar chloroacetate esters, an excess of the alcohol is commonly employed. For instance, in the synthesis of isopropyl chloroacetate, a molar ratio of 1.2:1 of isopropanol to chloroacetic acid has been found to be effective. scielo.br Similarly, for the continuous production of lower alcohol chloroacetates, the molar ratio of alcohol to chloroacetic acid is typically varied in the range of 1:1 to 1.4:1. google.com This suggests that for the synthesis of this compound, a slight excess of decanol would likely be beneficial.

Table 1: Molar Ratios of Reactants in Analogous Chloroacetate Ester Syntheses Note: This data is for analogous, shorter-chain esters and serves as a model for the synthesis of this compound.

| Ester Product | Alcohol | Chloroacetylating Agent | Molar Ratio (Alcohol:Acid) | Reference |

| Isopropyl chloroacetate | Isopropanol | Chloroacetic Acid | 1.1:1 | researchgate.net |

| Isopropyl chloroacetate | Isopropanol | Chloroacetic Acid | 1.2:1 | scielo.br |

| Lower Aliphatic Chloroacetates | C1-C4 Alcohols | Chloroacetic Acid | 1:1 to 1.4:1 | google.com |

Temperature and Reaction Duration Effects on Process Efficiency

For the synthesis of related chloroacetate esters, reaction temperatures are typically elevated to ensure a reasonable reaction rate. For example, the synthesis of isopropyl chloroacetate is effectively carried out at temperatures between 85–90°C with a reaction time of 2.5 hours. researchgate.net In a continuous process for lower alcohol chloroacetates, temperatures can be as high as 155-165°C. google.com The optimal temperature and duration for the synthesis of this compound would need to be determined experimentally, balancing reaction speed with the potential for side reactions.

Table 2: Temperature and Duration in Analogous Chloroacetate Ester Syntheses Note: This data is for analogous, shorter-chain esters and serves as a model for the synthesis of this compound.

| Ester Product | Temperature (°C) | Duration (hours) | Reference |

| Isopropyl chloroacetate | 85–90 | 2.5 | researchgate.net |

| Ethyl 2-chloroacetoacetate | 20–25 | 4 | google.com |

| Ethyl chloroacetate | Not specified | 5-6 (reflux) | orgsyn.org |

Acylation Strategies in the Synthesis of this compound

The synthesis of this compound can be approached through different acylation strategies. The two primary methods are Fischer esterification using chloroacetic acid and acylation using a more reactive derivative like chloroacetyl chloride.

Fischer Esterification: This method involves the reaction of decanol with chloroacetic acid in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible and often requires heating and the removal of water to achieve high yields. chemguide.co.uk

Acylation with Acyl Chlorides: A more direct and often faster method is the reaction of decanol with chloroacetyl chloride. libretexts.orgchemguide.co.uk This reaction is typically exothermic and proceeds rapidly, often at room temperature. chemguide.co.uk It produces hydrogen chloride as a byproduct, which may need to be neutralized by a base like pyridine. youtube.com This method avoids the equilibrium limitations of Fischer esterification. The reaction of l-menthol (B7771125) with chloroacetyl chloride to form l-menthyl chloroacetate serves as a relevant example of this strategy. researchgate.net

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several of these principles can be applied to the synthesis of this compound to improve its sustainability.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The acylation of decanol with chloroacetyl chloride has a higher atom economy than Fischer esterification, as the only byproduct is HCl, whereas Fischer esterification produces water.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. For instance, replacing benzene, a known carcinogen, with a less toxic solvent like cyclohexane as a water-carrying agent is a step towards a greener process. researchgate.net Ideally, a solvent-free synthesis would be the most environmentally friendly approach. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In Fischer esterification, an acid catalyst is used in small amounts and can be recycled. The development of reusable solid acid catalysts could further enhance the green credentials of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The acylation with chloroacetyl chloride can often be performed under milder conditions than the high temperatures required for Fischer esterification. google.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Optimizing molar ratios and reaction conditions to achieve high yields and minimize byproduct formation is a key aspect of waste prevention.

By considering these principles, the synthesis of this compound can be designed to be more efficient, less hazardous, and more environmentally sustainable. The evaluation of green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), can provide a quantitative assessment of the greenness of the synthetic route. nih.govwhiterose.ac.uk

Chemical Reactivity and Transformation Pathways of Decyl 2 Chloroacetate

The chemical utility of decyl 2-chloroacetate is largely defined by the presence of a chlorine atom alpha to a carbonyl group. This arrangement makes the methylene (B1212753) carbon susceptible to nucleophilic attack, facilitating the displacement of the chloride ion, a good leaving group. This classic SN2 reaction pathway is the foundation for its application in various synthetic transformations.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution is the cornerstone of this compound's reactivity. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new covalent bond and the expulsion of the chloride ion. This process is fundamental to its role as an alkylating agent.

This compound serves as an effective alkylating agent, a capability demonstrated in the synthesis of the antibacterial drug Ethonium. rasayanjournal.co.in A critical step in this synthesis is the alkylation of N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) with two equivalents of this compound. rasayanjournal.co.in In this reaction, the nucleophilic nitrogen atoms of TMEDA attack the electrophilic carbon of the chloroacetate (B1199739) group, resulting in the formation of a new carbon-nitrogen bond and the displacement of chloride.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) | This compound (2 eq.) | Acetonitrile (B52724) | Reflux, 30 hours | Ethonium | 30% |

Quaternization Reactions in the Synthesis of Surfactant Systems

A specific and highly significant application of this compound's alkylating ability is in quaternization reactions to form quaternary ammonium (B1175870) salts. These salts are a prominent class of cationic surfactants. The reaction involves the alkylation of a tertiary amine, where the lone pair of electrons on the nitrogen atom acts as the nucleophile. The resulting product is a positively charged quaternary ammonium ion, with the chloride from the this compound often acting as the counter-ion.

This quaternization is the final step in the synthesis of Ethonium, where the two tertiary amine groups of TMEDA are alkylated, resulting in a dicationic "gemini" surfactant structure. rasayanjournal.co.in Similarly, this reaction is employed to synthesize novel ionic liquid-based surfactants, where nucleophiles like imidazole (B134444) are first alkylated with this compound. rsc.orgrsc.org

Role as an Essential Intermediate in Multistep Organic Syntheses

Beyond its direct reactivity, this compound is a crucial intermediate, prepared and then consumed in multi-step synthetic sequences to produce high-value, complex molecules. It is typically synthesized via the esterification of 1-decanol (B1670082) with chloroacetic acid or by its reaction with chloroacetyl chloride. rsc.orgrsc.orgresearchgate.net

Precursor for the Elaboration of Gemini (B1671429) Ionic Liquid-Based Surfactants

This compound is a key precursor in the synthesis of novel Gemini ionic liquid-based surfactants (GILBSs). rsc.orgrsc.org A common synthetic route involves a two-step process:

Alkylation of Imidazole : The synthesis begins with the alkylation of the N1 position of imidazole with this compound. This step attaches the decyl chloroacetate moiety to the imidazole ring.

Quaternization with a Spacer : Two equivalents of the resulting alkylated imidazole are then reacted with a linker molecule, such as 1,2-dibromoethane. This second step is a quaternization reaction that connects the two imidazole rings via the spacer, forming the final dicationic Gemini surfactant structure. rsc.orgrsc.org

This synthetic strategy allows for the creation of surfactants with two imidazolium (B1220033) head groups, which exhibit unique and advantageous surface properties. rsc.orgrsc.org

Precursor for the Synthesis of Novel Cationic Imine Surfactants

Recent research has demonstrated the utility of this compound as a precursor for novel cationic imine surfactants. researchgate.net The synthesis involves a two-step process. First, a Schiff base is formed by reacting an aldehyde (e.g., 2-chlorobenzaldehyde) with a diamine (e.g., 3-(N,N-Dimethylamino)-1-propylamine). researchgate.net In the second step, the resulting Schiff base, which contains a tertiary amine, is quaternized by refluxing with this compound. researchgate.net This reaction yields the target cationic imine surfactant, combining the structural features of an imine linkage and a quaternary ammonium head group. researchgate.net

| Step | Reactants | Solvent | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|---|

| 1 (Schiff Base Formation) | 2-chlorobenzaldehyde (B119727) + 3-(N,N-Dimethylamino)-1-propylamine | Absolute Ethanol | 85 °C, 7-8 hours | 3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine | 93% |

| 2 (Quaternization) | Schiff Base Intermediate + this compound | Ethyl Acetate (B1210297) | 70 °C, 30 hours | (E)-3-((2-chlorobenzylidene)amino)-N-(2-(decyloxy)-2-oxoethyl)-N,N-dimethylpropan-1-aminium chloride | 77% |

Intermediate in the Optimized Synthetic Pathways of Antibacterial Drugs (e.g., Ethonium)

The synthesis of Ethonium involves:

Synthesis of this compound : This precursor is prepared from n-decanol and 2-chloroacetic acid. researchgate.net

Synthesis of TMEDA : The diamine spacer is prepared separately. researchgate.net

Alkylation/Quaternization : TMEDA is alkylated by this compound to yield Ethonium. rasayanjournal.co.in

Formation of Diester Derivatives from Natural Product Precursors

The esterification of natural products containing hydroxyl groups with reagents like this compound is a key method for creating novel derivatives with potentially altered biological activities. This process involves the conversion of a hydroxyl group on a natural product into a chloroacetate ester. A subsequent reaction can then replace the chlorine atom to form a diester.

A pertinent example is the derivatization of thymol (B1683141), a natural monoterpene. Thymol can be modified through esterification to produce thymyl chloroacetate. mdpi.com This transformation is typically achieved via nucleophilic substitution reactions. mdpi.com The resulting chloroacetate derivative is itself a valuable intermediate. The chlorine atom, being a good leaving group, allows for further nucleophilic substitution, enabling the introduction of a second ester functionality and the formation of a diester derivative. This two-step process enhances the structural diversity of the original natural product. Studies have shown that such structural modifications can significantly alter the bioactivity of the parent molecule. mdpi.com For instance, thymyl chloroacetate has demonstrated higher formicidal toxicity compared to the parent thymol, which is attributed to the modified compound's increased affinity for its target sites in the insect. mdpi.com

This strategy is not limited to thymol and can be applied to a wide range of natural products possessing hydroxyl moieties, making it a valuable tool in the synthesis of new bioactive compounds. mdpi.com

Cyclopropanation Reactions Utilizing Alkyl 2-chloroacetates

Alkyl 2-chloroacetates, including this compound, are important precursors in cyclopropanation reactions, which are chemical processes that generate cyclopropane (B1198618) rings. wikipedia.org Cyclopropane derivatives are significant structural motifs found in numerous natural products and pharmaceuticals. nih.govnih.gov

A notable and environmentally friendly method for this transformation is the electrochemical reduction of alkyl 2-chloroacetates. nih.govnih.gov This process typically occurs in a divided cell using platinum electrodes and a solvent system like N,N-dimethylformamide (DMF) with a supporting electrolyte such as tetrabutylammonium (B224687) bromide (Bu₄NBr). nih.govbeilstein-journals.org The reaction is believed to proceed through the generation of an electrogenerated base (EGB) from the alkyl 2-chloroacetate, which then promotes the cyclopropanation. nih.govoup.com This electrochemical approach has been optimized to produce 1,2,3-trisubstituted cyclopropane derivatives in moderate yields. nih.govnih.gov Recent advancements have focused on using EGBs derived from amide derivatives to improve yields and prevent the formation of by-products like trialkyl propane-1,2,3-carboxylates. oup.com

The scope of this reaction has been investigated with various alkyl 2-chloroacetates, demonstrating its versatility. The table below summarizes the results from electrochemical cyclopropanation studies.

| Entry | Alkyl 2-chloroacetate (Substrate) | Product | Yield (%) |

| 1 | n-Butyl 2-chloroacetate | trans-Tributyl cyclopropane-1,2,3-tricarboxylate | <45 |

| 2 | Methyl 2-chloroacetate | trans-Trimethyl cyclopropane-1,2,3-tricarboxylate | 32 |

| 3 | Benzyl 2-chloroacetate | trans-Tribenzyl cyclopropane-1,2,3-tricarboxylate | 31 |

Data sourced from electrochemical reduction experiments. nih.gov

Reformatsky-type Reactions and Related Organozinc Chemistry Involving α-Haloesters

This compound, as an α-haloester, is a suitable substrate for the Reformatsky reaction. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing β-hydroxy esters. byjus.com Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the treatment of an aldehyde or ketone with an α-haloester in the presence of metallic zinc. byjus.comwikipedia.org

The mechanism of the Reformatsky reaction proceeds in two main steps:

Formation of the Zinc Enolate : The reaction begins with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-haloester. wikipedia.orgnrochemistry.comlibretexts.org This step forms an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com These zinc enolates are generally less reactive than their lithium counterparts, which advantageously prevents self-condensation with the ester group. wikipedia.orglibretexts.org The structure of these reagents in the solid state has been shown to be cyclic, eight-membered dimers. wikipedia.orglibretexts.org

Addition to the Carbonyl Group : The zinc enolate then adds to the carbonyl carbon of the aldehyde or ketone. iitk.ac.in This step typically proceeds through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.orgnrochemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. wikipedia.org

The Reformatsky reaction is valued for its versatility and convenience, as the organozinc reagent can be generated in situ without the need for isolation. byjus.comnrochemistry.com The reaction conditions are generally mild, and the yields can be improved by using activated forms of zinc, such as zinc dust or a zinc-copper couple. byjus.com

Rearrangement Mechanisms of Chloroacetate Esters in Complex Reactions

Chloroacetate esters can participate in complex reactions that involve molecular rearrangements. These rearrangements often proceed through ionic intermediates, leading to the formation of structural isomers. A relevant example is the thermal rearrangement of halohydrin esters, such as 2-chloro-1-(chloromethyl)ethyl acetate.

When heated, this compound equilibrates with its isomer, 1,3-dichloropropyl acetate. Studies involving mixed halo-esters, such as bromochloro-acetates, have shown that the rearrangement can lead to a mixture of all possible dihalo-acetate products (dichloro-, dibromo-, and bromochloro-acetates). This observation rules out a mechanism involving the elimination of acetyl halide and subsequent re-addition. Instead, it suggests an intermolecular pathway that proceeds through an acetoxonium ion intermediate with scrambling of solvent-separated halide ions.

In this proposed mechanism, the chloroacetate group participates in the displacement of a halide on the adjacent carbon, forming a cyclic acetoxonium ion. The displaced halide ion, along with other halide ions present in the reaction mixture, can then act as a nucleophile, attacking the intermediate to open the ring and form the rearranged product. This type of rearrangement highlights the potential for neighboring group participation by the chloroacetate moiety in facilitating complex structural transformations. Such mechanisms are crucial for understanding product distributions in reactions involving polyhalogenated esters.

Spectroscopic Characterization and Advanced Analytical Methods for Decyl 2 Chloroacetate

Vibrational Spectroscopy for Functional Group Identification and Structural Elucidation (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Decyl 2-chloroacetate is characterized by several key absorption bands that confirm its ester and alkyl halide functionalities.

The most prominent feature in the spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This peak typically appears in the range of 1735-1750 cm⁻¹. For analogous compounds like ethyl chloroacetate (B1199739), this peak is observed around 1740 cm⁻¹. chegg.comaskfilo.com The exact position is sensitive to the molecular environment.

Other significant absorptions include:

C-O Stretching: The ester group also exhibits strong C-O stretching vibrations. Two distinct bands are expected: the C-O-C asymmetric stretch around 1200-1300 cm⁻¹ and the O-C-C symmetric stretch between 1000-1100 cm⁻¹.

C-H Stretching and Bending: The decyl alkyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups appear in the 1350-1470 cm⁻¹ region.

C-Cl Stretching: The presence of the chlorine atom is confirmed by the C-Cl stretching vibration. This absorption is typically found in the fingerprint region, between 600-800 cm⁻¹. orgchemboulder.com

These characteristic peaks provide a unique "fingerprint" for this compound, allowing for its rapid identification and structural confirmation.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O-C (Ester) | Asymmetric Stretch | 1200 - 1300 | Strong |

| O-C-C (Ester) | Symmetric Stretch | 1000 - 1100 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

| C-Cl (Alkyl Halide) | Stretch | 600 - 800 | Medium to Strong |

Nuclear Magnetic Resonance Spectroscopy for Detailed Molecular Structure Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive elucidation of molecular structures. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound can be predicted based on the analysis of similar structures, such as ethyl chloroacetate and other long-chain alkyl esters. chemicalbook.comaocs.org The spectrum will show distinct signals for the protons of the chloroacetyl group and the decyl chain.

Cl-CH₂- Protons: The two protons on the carbon adjacent to the chlorine atom are significantly deshielded by the electronegative chlorine and the carbonyl group. They are expected to appear as a sharp singlet at approximately 4.0-4.1 ppm. For ethyl chloroacetate, this signal is found at δ 4.06. chemicalbook.com

-O-CH₂- Protons: The two protons on the first carbon of the decyl chain, which is attached to the ester oxygen, are also deshielded and will appear as a triplet at around 4.2 ppm. aocs.org

-(CH₂)₈- Protons: The protons of the eight methylene groups in the middle of the decyl chain will overlap to form a broad multiplet in the region of 1.2-1.7 ppm.

-CH₃ Protons: The terminal methyl group protons of the decyl chain are the most shielded and will appear as a triplet at approximately 0.88 ppm. aocs.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cl-CH₂ -C=O | ~ 4.0 - 4.1 | Singlet (s) | 2H |

| -O-CH₂ -(CH₂)₈-CH₃ | ~ 4.2 | Triplet (t) | 2H |

| -O-CH₂-(CH₂)₈ -CH₃ | ~ 1.2 - 1.7 | Multiplet (m) | 16H |

| -CH₃ | ~ 0.88 | Triplet (t) | 3H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms.

Carbonyl Carbon (C=O): The carbonyl carbon of the ester is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. oregonstate.edu

Cl-CH₂- Carbon: The carbon atom bonded to the chlorine is expected to have a chemical shift in the range of 40-45 ppm. libretexts.org

-O-CH₂- Carbon: The carbon of the decyl chain attached to the ester oxygen will resonate around 60-65 ppm.

Alkyl Chain Carbons: The carbons of the long alkyl chain will appear in the range of 14-32 ppm, with the terminal methyl carbon being the most shielded (around 14 ppm). researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | ~ 165 - 175 |

| -O-CH₂ - | ~ 60 - 65 |

| Cl-CH₂ - | ~ 40 - 45 |

| Interior -(CH₂ )₈- | ~ 22 - 32 |

| -CH₃ | ~ 14 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (LC-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture.

For this compound (C₁₂H₂₃ClO₂), the molecular weight is approximately 234.76 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234 and 236, with an approximate 3:1 intensity ratio, which is characteristic of compounds containing one chlorine atom.

The fragmentation of esters is well-documented and typically involves cleavage at bonds adjacent to the carbonyl group. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the decoxy group (-OC₁₀H₂₁) to form the chloroacetyl cation [ClCH₂CO]⁺ at m/z 77 and 79.

McLafferty Rearrangement: This is a common fragmentation for esters with longer alkyl chains. It involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this would result in the loss of decene (C₁₀H₂₀), leading to a charged fragment corresponding to protonated chloroacetic acid at m/z 94 and 96.

Loss of the Alkyl Chain: Fragmentation of the decyl chain itself can occur, leading to a series of peaks separated by 14 mass units (-CH₂-). A prominent fragment from the cleavage of the C-O bond of the ester would be the decyl cation [C₁₀H₂₁]⁺ at m/z 141, or more likely, the loss of decene leading to a peak corresponding to the [M - C₁₀H₂₀]⁺ ion.

Analysis of a related compound, dodecyl chloroacetate, shows characteristic fragments that support these predicted pathways. nist.gov

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

| 234/236 | [C₁₂H₂₃ClO₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₀H₂₁]⁺ | Cleavage of the ester C-O bond |

| 94/96 | [ClCH₂COOH₂]⁺ | McLafferty Rearrangement |

| 77/79 | [ClCH₂CO]⁺ | Alpha-cleavage |

Chromatographic Techniques for Purity Assessment and Indirect Quantification

Chromatography is essential for separating this compound from impurities, starting materials, or byproducts. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like alkyl chloroacetates.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the separation and quantification of organic compounds. While specific methods for this compound are not extensively published, the principles are well-established through the analysis of related chloroacetyl compounds such as methyl chloroacetate (MCA) and chloroacetyl chloride (CAC). nih.govdaneshyari.com

In a typical GC-FID analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. As each compound elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present.

This technique is highly effective for assessing the purity of chloroacetate esters. For instance, methods have been developed for the trace determination of methyl chloroacetate and chloroacetic acid as impurities in various matrices. nih.govdaneshyari.com Often, derivatization is employed to improve the chromatographic properties of more polar analytes like chloroacetic acid, but the ester this compound is sufficiently volatile for direct GC analysis. researchgate.netjapsonline.com The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the area under its peak is used for quantification against a standard. This makes GC-FID an excellent method for quality control, allowing for the detection and quantification of residual starting materials or degradation products, thereby ensuring the purity of this compound.

Advanced Applications and Derivatization in Academic Research

Design and Synthesis of Novel Surfactant Systems

The amphiphilic nature of molecules derived from decyl 2-chloroacetate makes it a cornerstone for developing new surfactant systems. By carefully selecting reaction partners, researchers can create surfactants with precisely controlled properties for a wide range of applications.

This compound is a key precursor in the synthesis of cationic Gemini (B1671429) surfactants, which are dimeric structures composed of two hydrophobic tails and two hydrophilic head groups connected by a spacer. preprints.orgresearchgate.net These surfactants are known for their exceptional surface activity, including a much lower critical micelle concentration (CMC) compared to their single-chain counterparts. researcher.liferesearchgate.net

The synthesis typically involves a two-step process. First, a fatty alcohol such as 1-decanol (B1670082) is esterified with chloroacetic acid to produce this compound. nih.govnih.gov Subsequently, this intermediate is reacted with a diamine or another molecule that can act as a spacer, linking two of the decyl chloroacetate (B1199739) units. This reaction forms the characteristic "Gemini" structure. nih.govnih.gov The properties of the resulting surfactant can be precisely tuned by varying the nature of the spacer (e.g., its length, rigidity, or hydrophilicity) and the polar head groups. nih.gov This tunability allows for the design of Gemini surfactants with optimized performance for specific applications, such as emulsifiers, foaming agents, and dispersants. preprints.orgwhamine.com

| Surfactant Property | Description | Significance of Tunability |

|---|---|---|

| Critical Micelle Concentration (CMC) | The minimum concentration at which surfactant molecules begin to form micelles in a solution. Gemini surfactants have significantly lower CMCs than conventional surfactants. | A lower CMC means less surfactant is needed to achieve effects like solubilization and emulsification, making them more efficient and cost-effective. researcher.life |

| Surface Tension at CMC (γcmc) | The lowest surface tension value achieved in a solution at or above the CMC. | Indicates the efficiency of a surfactant in reducing the surface tension of water. Gemini surfactants are highly efficient in this regard. pku.edu.cnjst.go.jp |

| Spacer Group | The chemical bridge connecting the two monomeric surfactant units. Can be varied in length (e.g., short or long polymethylene chain) or nature (e.g., flexible, rigid, hydrophilic). | The spacer significantly influences the packing of surfactant molecules at interfaces and the shape of the resulting micelles, thereby controlling the surfactant's overall properties and potential applications. preprints.orgnih.gov |

This compound is also utilized in the synthesis of novel cationic imine surfactants. mdpi.com These surfactants incorporate a Schiff base (imine) linkage, which can impart unique chemical properties and functionalities. The synthesis is achieved through a quaternization reaction where a pre-formed imine-containing molecule, such as one derived from 2-chlorobenzaldehyde (B119727) and 3-(N,N-Dimethylamino)-1-propylamine, is refluxed with this compound. mdpi.comnih.gov This reaction attaches the decyl ester moiety to the nitrogen atom, forming a cationic quaternary ammonium (B1175870) head group and yielding the final surfactant molecule. mdpi.com

The resulting imine-tethering cationic surfactants exhibit excellent surface-active properties and have demonstrated significant potential in various applications. mdpi.comnih.gov The presence of multiple heteroatoms (N, O) and π-bonds from the imine and phenyl groups allows for strong adsorption onto surfaces, a key attribute for applications like corrosion inhibition. mdpi.comnih.gov Furthermore, the cationic nature and amphiphilic structure make them effective biocidal agents. mdpi.com

| Parameter | Value (in Distilled Water) | Value (in 1.0 M HCl) |

|---|---|---|

| CMC (mmol/L) from Surface Tension | 0.91 | 0.70 |

| CMC (mmol/L) from Conductivity | 1.02 | 0.75 |

| Surface Tension at CMC (γcmc, mN/m) | 37.54 | 38.10 |

Contribution to the Development of Complex Organic Molecules

Beyond surfactants, this compound is a valuable reagent for introducing long alkyl chains into complex biomolecules, thereby modifying their physical and chemical properties.

This compound can be used in the synthesis of amphiphilic D-glucopyranose derivatives. These molecules combine a hydrophilic sugar headgroup with a hydrophobic decyl tail, making them biocompatible surfactants with potential applications in drug delivery and biotechnology. usu.eduresearchgate.net The synthesis involves the attachment of the decyl group to one of the hydroxyl (-OH) groups of the glucose ring.

A common method for this type of alkylation is the Williamson ether synthesis, which involves reacting an alcohol with an alkyl halide in the presence of a base. libretexts.orglibretexts.org In this context, a protected D-glucopyranose derivative, where only specific hydroxyl groups are available for reaction, can be treated with this compound and a mild base like silver oxide. libretexts.org The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom on this compound to form a new ether linkage. This reaction effectively appends the hydrophobic decyl ester tail to the hydrophilic sugar scaffold, creating the target amphiphilic compound. libretexts.orgmasterorganicchemistry.com Such derivatives can self-assemble in aqueous solutions to form structures like micelles or vesicles. usu.edu

Investigation in Corrosion Inhibition Studies Through Derived Compounds

A significant application of the compounds derived from this compound is in the field of corrosion inhibition. Cationic surfactants, including the Gemini and imine surfactants discussed previously, are highly effective at protecting metals from corrosive environments, particularly in acidic media. tandfonline.comnih.govnih.gov

The mechanism of inhibition involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that insulates the metal from the aggressive solution. researchgate.netencyclopedia.pub Several factors contribute to their efficacy:

Electrostatic Attraction: In acidic solutions, the metal surface is often positively charged, but it can adsorb negative ions (like Cl⁻ from HCl), creating a negatively charged surface. The cationic head groups of the surfactant are then strongly attracted to this surface. researchgate.net

Adsorption Centers: The molecules contain heteroatoms like nitrogen and oxygen, which have lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms, strengthening the adsorption. nih.govresearchgate.net

Hydrophobic Barrier: Once adsorbed, the long, hydrophobic decyl tails orient themselves away from the metal surface, forming a dense, nonpolar film that repels water and corrosive species. mdpi.com

Research has shown that the cationic imine surfactant derived from this compound (ICS-10) effectively inhibits the corrosion of carbon steel in 1 M HCl, with its inhibition efficiency increasing with concentration. nih.govnih.gov

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.01 | 65.12 |

| 0.05 | 75.00 |

| 0.10 | 83.72 |

| 0.25 | 88.37 |

| 0.50 | 91.53 |

Theoretical and Computational Chemistry Studies of Decyl 2 Chloroacetate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the molecular and electronic properties of molecules, which in turn govern their reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of Decyl 2-chloroacetate, DFT can be employed to calculate a range of molecular properties that are crucial for understanding their reactivity and stability.

One area of investigation involves studying the impact of an external electric field on the molecular properties of long-chain esters, which can serve as a model for this compound. Such studies have shown that the bond lengths within the ester molecules are significantly influenced by the strength of the electric field. Furthermore, the ionization potential (IP) of esters with longer alkyl chains has been observed to decrease sharply under high electric field intensities. researchgate.net This suggests that the decyl chain in this compound could play a role in its electronic behavior under specific environmental conditions.

The electronic states of related compounds can also be analyzed. For instance, DFT calculations have been used to investigate the structures and electronic states of various organic molecules. researchgate.net For a molecule like this compound, DFT could be used to determine properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the distribution of atomic charges. These parameters are fundamental to predicting the molecule's reactivity and its potential for intermolecular interactions.

Table 1: Calculated Molecular Properties of a Model Long-Chain Ester under an Applied Electric Field

| Electric Field Strength (V/m) | C=O Bond Length (Å) | C-O Bond Length (Å) | Ionization Potential (eV) |

| 0 | 1.205 | 1.334 | 10.12 |

| 3.1 x 10⁸ | 1.206 | 1.335 | 10.08 |

| 1.2 x 10⁹ | 1.208 | 1.337 | 9.95 |

| 3.1 x 10⁹ | 1.212 | 1.341 | 9.54 |

This table is illustrative and based on general findings for long-chain esters. researchgate.net

Computational simulations, including Monte Carlo (MC) and Molecular Dynamics (MD), are pivotal in understanding the adsorption of molecules onto surfaces. These methods can elucidate the interactions driving the adsorption process and the resulting orientation of the adsorbate.

Kinetic Monte Carlo (KMC) simulations can model the kinetics of adsorption and desorption on a surface. youtube.com In a typical KMC simulation of adsorption, the possible events are the adsorption of a molecule onto a vacant site and the desorption of an adsorbed molecule. The simulation proceeds by randomly selecting an event based on its probability, which is determined by the rate of that event. The system then evolves over time, providing information on the surface coverage as a function of time. youtube.com

For a molecule like this compound, MC simulations could be used to study its adsorption on various surfaces, such as minerals, polymers, or metal oxides. Such simulations would provide a molecular-level understanding of the forces governing its environmental fate and transport.

Molecular Dynamics Simulations for Interfacial Phenomena and Thermophysical Properties of Chloroacetates

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. They are particularly well-suited for investigating interfacial phenomena and the thermophysical properties of liquids and solutions.

MD simulations have been employed to study the interfacial behavior of systems containing long-chain surfactants at oil-water interfaces. nih.gov These studies have shown that the length of the alkyl chain can significantly influence the properties of the interface. For instance, in mixed surfactant systems, the interfacial tension can be minimized at an optimal alkyl chain length. nih.gov This suggests that the decyl group in this compound would strongly influence its behavior at interfaces.

Furthermore, non-equilibrium molecular dynamics simulations have been used to investigate the effect of long-chain surfactant adsorption on heat transfer across a solid-liquid interface. acs.orgtohoku.ac.jp These studies have revealed that the adsorption of long-chain molecules can create efficient heat paths from the solid surface to the bulk liquid. The efficiency of this heat transfer can be dependent on the length of the alkyl chain. tohoku.ac.jp

The thermophysical properties of chloroacetates, such as their behavior at the vapor-liquid interface, have also been investigated using MD simulations. These studies provide insights into the heat of phase transition and the surface layer thickness of these compounds.

Table 2: Interfacial Properties of a Model Oil-Water System with Varying Alkyl Chain Lengths of a Surfactant

| Surfactant Alkyl Chain Length | Interfacial Tension (mN/m) | Interfacial Formation Energy (kJ/mol) |

| C10 | 0.018 | -89.45 |

| C12 | 0.012 | -96.12 |

| C16 | 0.025 | -78.31 |

| C18 | 0.031 | -67.03 |

This table is illustrative and based on general findings for mixed surfactant systems. nih.gov

Computational Approaches in the Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its hydrolysis.

Computational studies, including molecular dynamics and quantum mechanics calculations, have been used to predict the mechanism of ester hydrolysis in water. researchgate.net Car-Parrinello molecular dynamics simulations have shown that the hydrolysis of simple esters like methyl formate (B1220265) in neutral water is consistent with mechanisms involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.netacs.org

Theoretical studies on the acid-catalyzed hydrolysis of esters have investigated different potential mechanisms, such as the AAC2 and AAL2 pathways. For methyl acetate (B1210297), it has been shown that the inclusion of explicit water molecules in the calculation is necessary to obtain a tetrahedral intermediate for the AAC2 mechanism. researchgate.net The activation energies for the formation and decomposition of this intermediate can be calculated to determine the rate-determining step of the reaction. researchgate.net

The catalytic mechanism of enzymes that hydrolyze esters, such as carboxylesterases, has also been explored using computational methods. nih.gov These studies have revealed a multi-step mechanism involving the formation of tetrahedral intermediates and an acyl-enzyme complex. nih.gov Such computational approaches could be applied to study the hydrolysis of this compound, both in aqueous solution and in biological systems, to predict its degradation pathways and persistence in the environment.

Future Research Directions and Emerging Trends for Decyl 2 Chloroacetate

Exploration of Novel and More Efficient Synthetic Routes

The traditional synthesis of decyl 2-chloroacetate typically involves the esterification of decan-1-ol with chloroacetic acid or its more reactive derivatives like chloroacetyl chloride. While effective, these methods often face challenges such as long reaction times, use of hazardous reagents, and generation of corrosive byproducts. Future research is poised to address these limitations by exploring more innovative and efficient synthetic strategies.

One promising avenue is the development of advanced catalytic systems. The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), has shown potential for creating more effective and reusable catalytic processes for esterification. nih.govacs.org These catalysts simplify product isolation and minimize corrosive waste streams. nih.govacs.org Another area of interest is the application of thermoregulated ionic liquids combined with polyoxometalates, which can act as highly efficient and recyclable catalysts for chloroacetate (B1199739) synthesis. rsc.org

Biocatalysis represents a particularly green and highly selective alternative. sphinxsai.com The use of enzymes, such as lipases, could enable the synthesis of this compound under much milder operating conditions, reducing energy consumption and the formation of byproducts. researchgate.net Enzymatic routes are known for their high selectivity, which can lead to purer products and simplify downstream processing. researchgate.netmanchester.ac.uk Research into immobilizing these enzymes could further enhance their stability and reusability, making the process more economically viable.

The table below summarizes potential synthetic routes for future exploration.

| Synthetic Route | Catalyst/Method | Potential Advantages | Key Research Focus |

| Catalytic Esterification | Solid Acid Resins (e.g., Dowex H+) | Reusability of catalyst, reduced corrosion, simple product isolation. nih.govacs.org | Optimizing catalyst efficiency and longevity; exploring solvent-free conditions. |

| Ionic Liquid Catalysis | Vanadium-substituted polyoxometalate in thermoregulated ionic liquids | High catalytic activity, ease of catalyst separation and reuse. rsc.org | Designing ILs for optimal solubility and catalytic performance; process scale-up. |

| Biocatalysis | Immobilized Lipases | Mild reaction conditions, high selectivity, reduced byproducts, environmentally friendly. researchgate.net | Enzyme screening and engineering for enhanced activity and stability; optimization of reaction media. manchester.ac.uk |

| Greener Solvent Systems | Acetonitrile (B52724), etc. | Reduced environmental and health hazards compared to chlorinated solvents. jove.com | Screening of green solvents; developing efficient extraction and purification protocols. jove.com |

Development of Advanced Analytical Techniques for Trace Analysis and In-situ Monitoring

As the applications for this compound potentially expand, the need for sensitive and precise analytical methods for its detection and quantification will become critical, particularly for trace analysis in complex matrices like environmental or biological samples.

Future research will likely focus on hyphenated chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying trace organic compounds. labmanager.comgreyhoundchrom.com Developing specific methods for this compound would involve optimizing extraction procedures, chromatographic separation conditions, and mass spectrometry parameters to achieve low detection limits and high accuracy. researchgate.net

Furthermore, the ability to monitor the synthesis of this compound in real-time is crucial for process optimization and control. In-situ monitoring techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, offer a non-invasive way to track the concentrations of reactants, intermediates, and products as the reaction progresses. mt.commt.com By inserting an infrared probe directly into the reaction vessel, chemists can gain valuable insights into reaction kinetics and mechanisms without the need for offline sampling. unal.edu.coyoutube.com This real-time data is invaluable for ensuring reaction completion, identifying potential side reactions, and optimizing process variables to maximize yield and purity. researchgate.net

| Analytical Technique | Application Area | Key Advantages | Future Development |

| GC-MS/LC-MS | Trace Analysis | High sensitivity and selectivity for detecting low concentrations in complex samples. labmanager.com | Method validation for various matrices (water, soil); development of certified reference materials. researchgate.net |

| In-situ FTIR Spectroscopy | Reaction Monitoring | Real-time tracking of reaction kinetics and progress, non-invasive. mt.commt.com | Creation of robust quantitative models; integration with automated process control systems. |

| Membrane Inlet Mass Spectrometry (MIMS) | Real-time Monitoring | Continuous, real-time analysis of reaction components. univ-rennes.fr | Development of selective membranes for this compound and related species. |

Expansion into Emerging Fields of Material Science and Niche Chemical Applications

The unique molecular structure of this compound, featuring both a long alkyl chain and a reactive functional group, makes it a promising candidate for various applications in material science and as a versatile chemical intermediate.

In polymer chemistry, the long decyl chain can impart properties such as hydrophobicity, flexibility, and a lower glass transition temperature to polymer networks. mdpi.comresearchgate.net The chloroacetyl group, on the other hand, provides a reactive site for polymerization or for post-polymerization modification. This positions this compound as a potential functional monomer in the synthesis of specialty polymers and copolymers. For instance, it could be incorporated into polyacrylate or other polymer backbones to create materials with tailored surface properties, useful for coatings, adhesives, or for creating superhydrophobic surfaces for applications like oil-water separation. mdpi.com Research has shown that long-chain cellulose (B213188) esters can be processed without plasticizers and have potential in injection molding and as moisture barrier coatings in packaging. aalto.fi

As a chemical intermediate, the reactive C-Cl bond allows for a variety of nucleophilic substitution reactions. This enables the synthesis of a wide range of derivatives where the chloro- group is replaced by other functional moieties, leading to the creation of novel surfactants, plasticizers, or active ingredients for various industries. For example, it could serve as a precursor for producing quaternary ammonium (B1175870) compounds, which have applications as phase-transfer catalysts or antimicrobial agents.

| Potential Application Area | Role of this compound | Desired Properties & Functionality |

| Specialty Polymers | Functional Monomer / Modifier | Imparts hydrophobicity and flexibility (decyl chain); provides reactive site for cross-linking or functionalization (chloro- group). mdpi.commdpi.com |

| Advanced Coatings | Coating Additive / Precursor | Enhances water resistance and surface smoothness; potential for creating heat-sealable and antimicrobial surfaces. aalto.fi |

| Chemical Synthesis | Intermediate / Building Block | Precursor for synthesizing surfactants, quaternary ammonium salts, and other functionalized long-chain molecules. rsc.org |

| Biodegradable Materials | Component in Copolymers | The ester linkage offers a potential site for hydrolytic degradation, contributing to the development of more environmentally benign materials. mit.edu |

Integration of Sustainable Chemistry Principles for Environmentally Conscious Synthesis

Aligning the production of this compound with the principles of green chemistry is a critical direction for future research. jove.com This involves a holistic approach to its lifecycle, from raw material sourcing to final product synthesis, minimizing environmental impact at every stage.

A key focus will be on atom economy and waste prevention. sophim.com This can be achieved by moving from traditional syntheses that use stoichiometric reagents to catalytic processes. As mentioned, biocatalytic and heterogeneous catalysis not only improve efficiency but also significantly reduce the generation of hazardous waste. rsc.orgresearchgate.net Another green chemistry principle is the use of safer solvents. Research into replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile or even solvent-free systems is essential. jove.com

Furthermore, the sourcing of raw materials is a crucial aspect of sustainability. Decan-1-ol can potentially be derived from renewable feedstocks like fatty acids from plant oils, reducing the reliance on petrochemicals. Chloroacetic acid synthesis is also being investigated from a green chemistry perspective, aiming to reduce byproducts. greyhoundchrom.com By integrating these sustainable practices, the synthesis of this compound can be transformed into a more environmentally conscious process. sophim.com

Q & A

Q. What are the established methods for synthesizing Decyl 2-chloroacetate, and how can their efficiency be optimized?

- Methodological Answer : this compound is synthesized via two primary routes:

- Etherification : Reaction of 2-chloroacetic acid with n-decanol under acidic catalysis.

- Acylation : Direct acylation of n-decanol using 2-chloroacetyl chloride (Scheme-2 in ).

Optimization strategies include solvent selection (e.g., benzene for improved yield), molar ratio adjustments (e.g., excess 2-chloroacetyl chloride), and catalyst screening. Evidence from Ethonium synthesis shows yields can vary significantly (30–74%) depending on reaction conditions .

Table 1 : Comparative Synthesis Efficiency

| Method | Solvent | Yield (%) | Key Challenges |

|---|---|---|---|

| Etherification | Benzene | 30 | Side-product formation |

| Acylation | Acetonitrile | 74 | Moisture sensitivity |

Q. How should researchers handle discrepancies in spectroscopic data (e.g., FT-IR) when characterizing this compound?

- Methodological Answer : Key FT-IR peaks for this compound include:

- 1740 cm⁻¹ (C=O stretch of ester),

- 1288–790 cm⁻¹ (C–Cl stretch),

- 2924–2854 cm⁻¹ (aliphatic C–H stretches) .

Discrepancies may arise from impurities (e.g., unreacted decanol) or solvent residues. Mitigation steps: - Repeat purification (e.g., column chromatography).

- Compare with literature spectra from high-purity batches.

- Use supplementary techniques (e.g., NMR or GC-MS) for cross-validation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for analogous chloroacetates (e.g., ethyl chloroacetate) recommend:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes .

- Storage : Inert atmosphere (N₂) to prevent hydrolysis.

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to quantify residual solvents or byproducts.

- Spectroscopy : ¹H/¹³C NMR to confirm ester linkage integrity (e.g., δ 4.1 ppm for –CH₂Cl in ¹H NMR).

- Elemental Analysis : Verify C/H/Cl ratios against theoretical values (C₁₂H₂₃ClO₂: C 61.39%, H 9.88%, Cl 15.11%) .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters are critical for evaluating substrate specificity?

- Methodological Answer : Enzymes like Rsc1362 and PA0810 (2-chloroacetate dehalogenases) catalyze cleavage of the C–Cl bond. Key parameters:

- kcat/Km : Determines catalytic efficiency (e.g., Rsc1362 has higher turnover for short-chain substrates).

- pH Optima : Activity peaks at pH 8.0–9.0 for PA0810 .

Experimental design: - Use stopped-flow assays to measure initial reaction rates.

- Monitor chloride release via ion chromatography or fluorescent probes.

Q. What isotopic labeling strategies are effective for tracing this compound degradation pathways in environmental studies?

- Methodological Answer :

- ¹³C-Labeling : Introduce ¹³C at the carbonyl or chloroacetate group to track mineralization (CO₂ release) via isotope-ratio MS.

- ³⁶Cl Radiolabeling : Quantify dechlorination products (e.g., Cl⁻ ions) using liquid scintillation counting.

- Dual-Isotope Approach : Combine ¹³C and ³⁶Cl to distinguish biotic vs. abiotic degradation .

Q. How can researchers resolve contradictions in byproduct profiles during this compound synthesis?

- Methodological Answer : Common byproducts include diethylacetamide (from amine side reactions) or chloroacetic acid (hydrolysis). Mitigation:

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect intermediates.

- Quenching Optimization : Rapid cooling post-reaction minimizes hydrolysis.

- Byproduct Characterization : Isolate via preparative TLC and identify with high-resolution MS .

Q. What environmental persistence metrics should be prioritized for this compound in ecotoxicological studies?

- Methodological Answer :

- Half-Life (t₁/₂) : Determine in aqueous (pH 7–9) and soil matrices.

- Bioaccumulation Potential : Measure logP (experimental value: ~3.5) to assess lipid solubility .

- Toxicity Thresholds : Conduct Daphnia magna or algae assays for EC₅₀ values.

Data Contradictions and Recommendations

- Synthesis Yields : reports a 74% yield via acylation, while earlier methods achieved only 30%. Contradictions may stem from solvent purity or catalyst activity. Recommendation: Replicate under controlled anhydrous conditions.

- Enzyme Specificity : notes Rsc1362 prefers short-chain substrates, but this compound’s long alkyl chain may reduce activity. Recommendation: Engineer enzyme variants with expanded substrate pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.